Valinamide
Overview
Description
Valinamide is an organic compound derived from the amino acid valine It is characterized by the presence of an amide group attached to the valine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Valinamide can be synthesized through several methods. One common approach involves the reaction of valine with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale synthesis involving the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Valinamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Primary amines.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Valinamide has a wide range of applications in scientific research:
Chemistry: this compound derivatives are used as intermediates in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in protein synthesis and enzyme function.
Medicine: this compound derivatives have potential therapeutic applications, including antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of valinamide involves its interaction with specific molecular targets. In biological systems, this compound can act as a substrate for enzymes involved in protein synthesis. It can also inhibit the activity of certain enzymes, leading to its antifungal and antibacterial effects. The molecular pathways involved include the inhibition of cellulose synthase in plant pathogens, which disrupts cell wall synthesis and leads to cell death .
Comparison with Similar Compounds
Valinamide can be compared with other similar compounds, such as:
Valine: The parent amino acid from which this compound is derived.
Leucinamide: Another amide derivative of an amino acid with similar properties.
Iprovalicarb: A this compound carbamate used as an agricultural fungicide.
Uniqueness: this compound is unique due to its specific structure and the presence of an amide group, which imparts distinct chemical and biological properties. Its derivatives, such as this compound carbamates, exhibit high antifungal activity and low toxicity, making them valuable in agricultural and pharmaceutical applications .
Biological Activity
Valinamide, a derivative of the essential amino acid valine, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine and agriculture.
Overview of this compound
This compound is an amide derivative of valine, characterized by the presence of an amine group. It serves as an important building block in peptide synthesis and has been studied for its potential therapeutic applications.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives has been explored extensively. For example, Chakraborty et al. (2010) reported the successful synthesis and characterization of several this compound derivatives, highlighting their potential as dipeptides that can promote normal growth and repair tissues . The purity and structural integrity of these compounds were confirmed using various spectroscopic methods, including FTIR and NMR.
Antifungal Activity
This compound and its derivatives have shown promising antifungal properties. A study by Wang et al. (2020) demonstrated that novel this compound carbamate compounds exhibited significant antifungal activity against Phytophthora capsici, with an effective concentration (EC50) as low as 0.14 μg/mL, outperforming existing fungicides . The structure-activity relationship indicated that specific modifications could enhance antifungal efficacy.
Compound | EC50 (μg/mL) | Comparison |
---|---|---|
This compound Carbamate I-24 | 0.14 | Higher than dimethomorph (EC50 = 0.37) |
Control Fungicide | 0.37 | Baseline for comparison |
Antitumor Activity
This compound has also been investigated for its antitumor properties. Research on HTI-286, a this compound analogue, revealed that it induces microtubule depolymerization and mitotic arrest in cancer cells. This compound has shown significant efficacy in preclinical trials, providing a potential alternative to traditional chemotherapeutic agents like paclitaxel .
This compound's biological activity can be attributed to its ability to interact with various biological targets:
- Protein Modification : In vitro studies have indicated that this compound can react with nucleophilic amino acids, leading to the formation of adducts that may modify protein function .
- Cellular Mechanisms : The antitumor effects are primarily due to the disruption of microtubule dynamics, which is critical for cell division.
Case Studies
Case Study: Antifungal Efficacy Against P. capsici
A recent study evaluated the antifungal activity of modified valinamides against P. capsici. The results demonstrated that specific structural modifications led to enhanced activity, suggesting a targeted approach in designing new fungicides .
Case Study: Antitumor Activity of HTI-286
HTI-286 was tested in various tumor xenograft models, showing potent antitumor effects while circumventing P-glycoprotein-mediated drug resistance mechanisms . This case highlights the potential for this compound derivatives in cancer therapy.
Properties
IUPAC Name |
(2S)-2-amino-3-methylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEHMKQLKPZERH-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196502 | |
Record name | Valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4540-60-7, 20108-78-5 | |
Record name | Valinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCM10841JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.